molecular formula C₂₃H₂₅ClO₁₀ B1140778 Fenirofibrate O-beta-D-Glucuronide CAS No. 168844-26-6

Fenirofibrate O-beta-D-Glucuronide

Cat. No.: B1140778
CAS No.: 168844-26-6
M. Wt: 496.89
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Description

Fenirofibrate O-beta-D-Glucuronide is a derivative of fenofibrate, a well-known lipid-lowering agent. This compound is specifically designed to target the peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a crucial role in lipid metabolism. This compound is primarily used in the treatment of dyslipidemia and hyperlipidemia-based conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenirofibrate O-beta-D-Glucuronide involves the glucuronidation of fenofibrate. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures. The production environment is maintained under cleanroom conditions to prevent contamination and ensure the highest quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fenirofibrate O-beta-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Fenirofibrate O-beta-D-Glucuronide has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

    Biology: The compound is studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: this compound is investigated for its therapeutic potential in managing dyslipidemia and related cardiovascular conditions.

    Industry: It is used in the development of new lipid-lowering drugs and formulations

Mechanism of Action

Fenirofibrate O-beta-D-Glucuronide exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels. The compound also influences the expression of enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: The parent compound of Fenirofibrate O-beta-D-Glucuronide, used widely for its lipid-lowering effects.

    Gemfibrozil: Another fibrate derivative with similar lipid-modulating properties.

    Clofibrate: An older fibrate compound with similar mechanisms of action.

Uniqueness

This compound is unique due to its enhanced bioavailability and targeted action on PPAR-alpha. Unlike its parent compound, fenofibrate, the glucuronide derivative offers improved pharmacokinetic properties, making it more effective in clinical applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNDGFQJJNDCJU-CWTHFMBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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